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Compound of Interest

Compound Name:
1-(2-Amino-3,5-

dibromophenyl)ethanone

Cat. No.: B173223 Get Quote

CAS Number: 13445-89-1

This technical guide provides a comprehensive overview of 1-(2-Amino-3,5-
dibromophenyl)ethanone, a key intermediate in synthetic organic and medicinal chemistry.

This document is intended for researchers, scientists, and professionals in drug development,

offering detailed information on its chemical properties, synthesis, and applications, with a

focus on its role as a precursor to bioactive molecules.

Chemical and Physical Properties
1-(2-Amino-3,5-dibromophenyl)ethanone is a halogenated aromatic ketone. The presence of

an amino group, a carbonyl group, and two bromine atoms on the phenyl ring makes it a

versatile building block for the synthesis of a variety of heterocyclic compounds. A summary of

its key properties is presented in the table below.
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Property Value Reference

CAS Number 13445-89-1 [1]

Molecular Formula C₈H₇Br₂NO [2]

Molecular Weight 292.96 g/mol [2]

Purity ≥95% - 98% [1][2]

InChI Key
QCVGGZUOSYNQKB-

UHFFFAOYSA-N
[2]

Synthesis and Experimental Protocols
The synthesis of 1-(2-Amino-3,5-dibromophenyl)ethanone typically involves the bromination

of a 2-aminoacetophenone precursor. While a specific detailed protocol for this exact

compound is not readily available in the cited literature, a general and adaptable experimental

procedure for the bromination of a related compound, 2-aminopyridine, can be followed. This

procedure would require modification and optimization for the target molecule.

General Experimental Protocol (Adapted from the bromination of 2-aminopyridine):

Materials:

2-Aminoacetophenone

Bromine

Acetic Acid

40% Sodium Hydroxide Solution

Water

Petroleum Ether

Three-necked flask, stirrer, dropping funnel, condenser, ice bath, filtration apparatus.

Procedure:
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Dissolve 2-aminoacetophenone (1.0 equivalent) in glacial acetic acid in a three-necked flask

equipped with a stirrer, dropping funnel, and condenser.

Cool the solution to below 20°C using an ice bath.

Slowly add a solution of bromine (2.0 equivalents) in acetic acid dropwise with vigorous

stirring over a period of 1 hour. The temperature should be maintained below 20°C initially

and can be allowed to rise to 50°C as the reaction progresses to prevent the precipitation of

the hydrobromide salt.

After the addition is complete, continue stirring for an additional hour.

Dilute the reaction mixture with water to dissolve any precipitate.

Neutralize the solution with a 40% sodium hydroxide solution, with cooling and stirring, to

precipitate the crude product.

Collect the precipitate by filtration and wash with water until the washings are free of bromide

ions.

Dry the crude product. Further purification can be achieved by washing with hot petroleum

ether to remove any over-brominated side products.[3]

Note: This is a generalized procedure and requires optimization of stoichiometry, reaction time,

and temperature for the specific synthesis of 1-(2-Amino-3,5-dibromophenyl)ethanone.

Spectroscopic Data
Detailed experimental spectroscopic data for 1-(2-Amino-3,5-dibromophenyl)ethanone is not

extensively reported in the available literature. However, based on the analysis of related

compounds, the expected spectral characteristics are outlined below. Researchers should

perform their own analytical characterization to confirm the structure and purity of the

synthesized compound.

Expected Spectroscopic Characteristics:
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Spectroscopy Expected Features

¹H NMR

Signals corresponding to the aromatic protons,

the amino group protons (likely a broad singlet),

and the methyl protons of the acetyl group. The

chemical shifts and splitting patterns of the

aromatic protons will be influenced by the

positions of the amino and bromo substituents.

¹³C NMR

Resonances for the carbonyl carbon, the

aromatic carbons (with chemical shifts

influenced by the substituents), and the methyl

carbon.

FTIR (cm⁻¹)

Characteristic absorption bands for N-H

stretching of the primary amine, C=O stretching

of the ketone, and C-Br stretching, as well as

aromatic C-H and C=C stretching vibrations.

Mass Spec.

The mass spectrum would be expected to show

a molecular ion peak corresponding to the

molecular weight of the compound, along with a

characteristic isotopic pattern due to the

presence of two bromine atoms.

Applications in Drug Development and Medicinal
Chemistry
1-(2-Amino-3,5-dibromophenyl)ethanone is a valuable precursor for the synthesis of various

heterocyclic scaffolds, particularly quinazolines, which are known to possess a wide range of

biological activities. The amino and acetyl groups provide reactive sites for cyclization

reactions.

Synthesis of Quinazoline Derivatives
2-Aminoacetophenones are key starting materials for the synthesis of quinazolines.[4][5]

Various synthetic strategies, including catalyst- and solvent-free microwave-assisted reactions,

have been developed to construct the quinazoline ring system from 2-aminoacetophenones
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and other reagents like aldehydes and ammonium acetate.[4] The resulting quinazoline

derivatives have been investigated for numerous pharmacological applications.

Potential Biological Activities of Derivatives
While the direct biological activity of 1-(2-Amino-3,5-dibromophenyl)ethanone is not well-

documented, its derivatives, particularly quinazolines, have shown significant potential in

medicinal chemistry. Quinazoline-based compounds have been reported to exhibit a broad

spectrum of bioactivities, including but not limited to:

Anticancer Activity: Many quinazoline derivatives have been developed as potent anticancer

agents.[6]

Antimicrobial Activity: The quinazoline scaffold is present in several compounds with

antibacterial and antifungal properties.

Antiviral Activity: Certain quinazolines have demonstrated efficacy against various viruses.[7]

Anti-inflammatory and Analgesic Effects: Some 2,3-disubstituted quinazolin-4(3H)-ones have

shown favorable analgesic and anti-inflammatory functions.[7]

The brominated phenyl ring of 1-(2-Amino-3,5-dibromophenyl)ethanone can also be a key

feature for modulating the pharmacological properties of the final compounds.

Visualized Workflows and Pathways
General Synthetic Pathway to Quinazolines
The following diagram illustrates a generalized synthetic workflow for the preparation of

quinazoline derivatives starting from 2-aminoacetophenones, such as 1-(2-Amino-3,5-
dibromophenyl)ethanone.
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Caption: Synthetic workflow for quinazoline-based bioactive molecules.

Logical Relationship in Drug Discovery
This diagram illustrates the logical progression from a chemical intermediate to a potential

therapeutic agent, highlighting the role of 1-(2-Amino-3,5-dibromophenyl)ethanone in this

process.
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Caption: Drug discovery workflow from a chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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